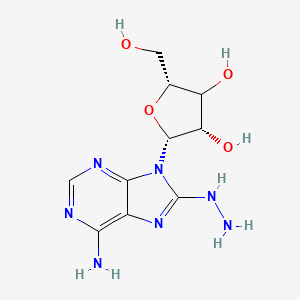
N-Methyl-N'-nitrosopiperazine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N’-nitrosopiperazine-d4 is a deuterium-labeled analog of N-Methyl-N’-nitrosopiperazine. This compound is primarily used in scientific research as a reagent in organic synthesis. The deuterium labeling makes it particularly useful in studies involving mass spectrometry and other analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-nitrosopiperazine-d4 typically involves the deuteration of N-Methyl-N’-nitrosopiperazine. This process can be achieved through various methods, including the use of deuterated reagents or solvents. The reaction conditions often require controlled environments to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of N-Methyl-N’-nitrosopiperazine-d4 involves large-scale deuteration processes. These methods are optimized for high yield and purity, often utilizing specialized equipment and techniques to maintain the integrity of the deuterium labeling.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N’-nitrosopiperazine-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
N-Methyl-N’-nitrosopiperazine-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various compounds, including those with antimicrobial and anthelmintic properties.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential neurotropic and cardiovascular effects.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of N-Methyl-N’-nitrosopiperazine-d4 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking and analysis of its behavior in biological systems. This compound can affect various cellular processes, including gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N’-nitrosopiperazine: The non-deuterated analog, used in similar applications but without the benefits of deuterium labeling.
1-Methyl-4-nitrosopiperazine-d4: Another deuterium-labeled analog with similar properties.
1-Nitroso-4-methylpiperazine-d4: A related compound with slight structural differences.
Uniqueness
N-Methyl-N’-nitrosopiperazine-d4 is unique due to its deuterium labeling, which enhances its stability and allows for more accurate analytical measurements. This makes it particularly valuable in research settings where precise data is crucial.
Propriétés
Formule moléculaire |
C5H11N3O |
|---|---|
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
2,2,6,6-tetradeuterio-4-methyl-1-nitrosopiperazine |
InChI |
InChI=1S/C5H11N3O/c1-7-2-4-8(6-9)5-3-7/h2-5H2,1H3/i4D2,5D2 |
Clé InChI |
CEAIOKFZXJMDAS-CQOLUAMGSA-N |
SMILES isomérique |
[2H]C1(CN(CC(N1N=O)([2H])[2H])C)[2H] |
SMILES canonique |
CN1CCN(CC1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398407.png)
![2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)
![4-[(4-Imidazo[1,2-a]pyridin-3-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B12398411.png)



